Briciclib sodium
Overview
Description
Briciclib Sodium is a small molecule drug that has been investigated for its potential in treating various types of cancer, including lymphoma, neoplasms, advanced solid tumors, and acute lymphocytic leukemia . It is known for its ability to inhibit the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the translation of mRNA in mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Briciclib Sodium is a derivative of ON 013100. The synthesis involves the reaction of 2-methoxy-5-[(E)-2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methylphenyl phosphate with sodium ions to form the disodium salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Briciclib Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Scientific Research Applications
Briciclib Sodium has been extensively studied for its anticancer properties. It has shown potent inhibitory activity against the proliferation of various cancer cell lines, including mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer . The compound has been used in clinical trials to evaluate its efficacy and safety in treating advanced solid tumors and hematologic malignancies .
Mechanism of Action
Briciclib Sodium exerts its effects by targeting and inhibiting eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation, survival, angiogenesis, and metastasis . By binding to eIF4E, this compound reduces the expression of key proteins such as cyclin D1 and c-Myc, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
ON 013100: The parent compound of Briciclib Sodium, also targets eIF4E and has shown similar anticancer activity.
4EGI-1: Another eIF4E inhibitor that disrupts the eIF4E/eIF4G interaction and inhibits cancer cell proliferation.
Rocaglamide: A natural product that inhibits eIF4A, another component of the eIF4F complex, and has shown anticancer properties.
Uniqueness
This compound is unique due to its water solubility and its ability to be administered intravenously, making it a versatile option for clinical use . Its specific targeting of eIF4E and the subsequent reduction in cyclin D1 and c-Myc expression make it a promising candidate for cancer therapy .
Biological Activity
Briciclib sodium is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound is classified as a benzylstyryl sulfone kinase inhibitor. Its primary mechanism involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the regulation of protein synthesis and cellular proliferation. By downregulating eIF4E, this compound normalizes cellular proliferation and reduces inflammation by modulating pro-inflammatory cytokines such as TNFα, IL-1β, IL-17, and IL-22 .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, focusing on its safety and efficacy in treating advanced solid tumors. A notable Phase I trial aimed to assess the safety profile and pharmacokinetics of weekly intravenous Briciclib administration. The study reported manageable side effects and provided preliminary evidence of anti-tumor activity .
Summary of Clinical Trials
Trial ID | Phase | Objective | Status |
---|---|---|---|
NCT02168725 | Phase I | Safety, pharmacokinetics, efficacy | Terminated |
NCT01049113 | Phase I | Dose escalation for advanced solid tumors | Terminated |
Case Study 1: Mantle Cell Lymphoma
In a preclinical model using mantle cell lymphoma (MCL) cells, this compound demonstrated significant anti-cancer activity. When combined with rituximab, Briciclib induced apoptosis in MCL cells and reduced tumor burden in mouse models. This study highlights the potential for combination therapies involving this compound to enhance therapeutic outcomes in difficult-to-treat cancers .
Case Study 2: Psoriasis Treatment
Research has indicated that topical application of this compound can lead to improvements in psoriasis symptoms. The downregulation of eIF4E was linked to normalization of keratinocyte differentiation markers and reduced inflammation, suggesting that Briciclib could be developed as a topical treatment for psoriasis .
Research Findings
Recent studies have emphasized the translational relevance of this compound's mechanism of action. The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and inflammation positions it as a promising candidate for further development.
Key Findings
- Anti-Tumor Activity : Evidence from animal models shows that this compound can induce tumor regression.
- Safety Profile : Initial trials indicate a favorable safety profile with manageable side effects.
- Combination Potential : The drug shows enhanced effectiveness when used in combination with established therapies like rituximab.
Properties
CAS No. |
865784-01-6 |
---|---|
Molecular Formula |
C19H21Na2O10PS |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |
InChI Key |
MIBWXNAYNGADJD-MIIBGCIDSA-L |
SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonyms |
ON 013105 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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